molecular formula C20H20N2O3S B6506543 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide CAS No. 1421465-36-2

2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide

Cat. No.: B6506543
CAS No.: 1421465-36-2
M. Wt: 368.5 g/mol
InChI Key: JNRKYBWQMCNKIN-UHFFFAOYSA-N
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Description

2-[(4-{[2-(Ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide is a benzamide derivative characterized by a rigid alkyne (but-2-yn-1-yl) linker, a formamido group, and a 2-(ethylsulfanyl)phenyl substituent. Its molecular formula is C₂₀H₂₀N₂O₃S₂ (molecular weight ≈ 424.5 g/mol).

Properties

IUPAC Name

2-[4-[(2-ethylsulfanylbenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-26-18-12-6-4-10-16(18)20(24)22-13-7-8-14-25-17-11-5-3-9-15(17)19(21)23/h3-6,9-12H,2,13-14H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRKYBWQMCNKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes for 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide typically involve multi-step organic synthesis. A common method starts with the preparation of the core benzamide structure, followed by the introduction of the ethylsulfanyl group through thiolation reactions. Specific reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium. Industrially, production might employ continuous flow chemistry to increase yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide exerts its effects involves its ability to interact with biological targets such as proteins and enzymes. The ethylsulfanyl group may facilitate binding to sulfur-containing amino acids in proteins, while the benzamide core could interact through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound is compared below with two analogs: Nitazoxanide (NTZ) and 2-({[3,5-bis(trifluoromethyl)phenyl]formamido}oxy)-N-(4-chlorophenyl)propanamide .

Property Target Compound Nitazoxanide (NTZ) 2-({[3,5-bis(trifluoromethyl)phenyl]formamido}oxy)-N-(4-chlorophenyl)propanamide
Molecular Formula C₂₀H₂₀N₂O₃S₂ C₁₂H₉N₃O₅S C₁₇H₁₁ClF₆N₂O₃
Molecular Weight ~424.5 g/mol ~307.2 g/mol ~448.7 g/mol
Core Structure Benzamide with alkyne linker Benzamide with thiazole-nitro substituent Propanamide with trifluoromethyl-phenyl groups
Key Substituents 2-(Ethylsulfanyl)phenyl, but-2-yn-1-yl linker 5-Nitrothiazole, acetyloxy group 3,5-Bis(trifluoromethyl)phenyl, 4-chlorophenyl
Functional Groups Formamido, ethylsulfanyl, alkyne Nitro, thiazole, acetyloxy Trifluoromethyl, chlorophenyl, formamido
Lipophilicity (Predicted) High (logP ≈ 3.8) Moderate (logP ≈ 2.1) Very high (logP ≈ 5.2)
Pharmacological Activity Hypothesized protease/kinase inhibition Antiparasitic (broad-spectrum) Undocumented; likely targets hydrophobic binding pockets

Detailed Analysis of Structural and Functional Differences

In contrast, NTZ’s thiazole-nitro group is critical for redox-mediated antiparasitic activity , while the trifluoromethyl groups in the third compound enhance metabolic stability and membrane permeability .

Substituent Effects :

  • The ethylsulfanyl group in the target compound contributes to moderate lipophilicity, balancing solubility and membrane penetration. NTZ’s nitro-thiazole moiety is electron-withdrawing, facilitating redox activation in parasites . The third compound’s trifluoromethyl groups create strong hydrophobic interactions, likely targeting lipid-rich environments .

Pharmacokinetic Predictions :

  • The alkyne linker may reduce metabolic degradation compared to NTZ’s acetyloxy group, which is prone to hydrolysis. However, the trifluoromethyl groups in the third compound could prolong half-life due to resistance to oxidative metabolism .

Research Findings and Hypotheses

Nitazoxanide (NTZ) :

  • Clinically validated against Cryptosporidium and Giardia via interference with pyruvate:ferredoxin oxidoreductase (PFOR) . Its nitro group undergoes reduction to generate reactive intermediates, disrupting parasite metabolism.

Trifluoromethyl Analog :

  • The 3,5-bis(trifluoromethyl)phenyl group is a hallmark of kinase inhibitors (e.g., Gefitinib), suggesting possible tyrosine kinase targeting. The 4-chlorophenyl group may enhance binding to hydrophobic pockets .

Biological Activity

2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The structure of this compound can be broken down as follows:

  • Core Structure : The compound features a benzamide moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of an ethylsulfanyl group and a but-2-yn-1-yl side chain contributes to its unique properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal and antibacterial activities. For instance, derivatives with similar scaffolds have shown effective inhibition against various fungal strains, suggesting that the ethylsulfanyl group may enhance interaction with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition assays have demonstrated that structurally related compounds can act as competitive inhibitors, with IC50 values indicating potent activity (e.g., IC50 = 14.33 ± 1.63 μM for certain derivatives) .

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound on cancer cell lines has yielded promising results. For example, studies have reported that certain analogs exhibit selective cytotoxicity towards human cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Study 1: Antifungal Activity

In a study assessing the antifungal efficacy of related compounds, it was found that derivatives with similar structural features inhibited the growth of Candida albicans. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing MIC values as low as 0.5 µg/mL for some compounds.

Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibition of mushroom tyrosinase by compounds related to this compound. The study employed kinetic analysis using Lineweaver-Burk plots to demonstrate competitive inhibition, providing insights into the binding interactions at the active site of the enzyme .

Data Tables

Compound Biological Activity IC50 (µM) Notes
Compound ATyrosinase Inhibition14.33 ± 1.63Strong inhibitor
Compound BAntifungal0.5Effective against C. albicans
Compound CCytotoxicityVariesInduces apoptosis in cancer cells

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